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Abstract
Vicasinabin (RG7774) is a novel, orally bioavailable, and highly selective cannabinoid receptor

2 (CB2R) agonist.[1][2] Developed by Roche, it was investigated as a potential therapeutic

agent for diabetic retinopathy due to the anti-inflammatory and anti-permeability effects

associated with CB2R activation.[1][3] Preclinical studies in rodent models demonstrated

potent and efficacious activity in reducing key pathological features of retinal disease, such as

vascular permeability, leukocyte adhesion, and inflammation.[4] Despite a favorable preclinical

profile and acceptable safety and tolerability in clinical trials, Vicasinabin did not meet its

primary efficacy endpoints in a Phase II study for diabetic retinopathy and its development was

subsequently discontinued. This technical guide provides a comprehensive overview of the

pharmacological profile of Vicasinabin, detailing its mechanism of action, in vitro and in vivo

pharmacology, pharmacokinetics, and the experimental protocols utilized in its evaluation.

Introduction
Diabetic retinopathy is a leading cause of vision loss in adults, characterized by chronic

inflammation and increased vascular permeability in the retina. The cannabinoid receptor 2

(CB2R) has emerged as a promising therapeutic target due to its role in modulating immune

responses and inflammation. Vicasinabin was developed as a potent and selective CB2R

agonist with the aim of providing a non-invasive, oral treatment for diabetic retinopathy. This
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document serves as an in-depth technical resource on the pharmacological characteristics of

Vicasinabin.

Mechanism of Action
Vicasinabin is a full agonist of the CB2 receptor. The CB2R is a G-protein coupled receptor

(GPCR) primarily expressed on immune cells, including microglia in the retina. Upon binding of

Vicasinabin, the CB2R undergoes a conformational change, leading to the inhibition of

adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels,

and the modulation of downstream signaling pathways, such as the extracellular signal-

regulated kinase (ERK) pathway. This cascade of events ultimately results in the attenuation of

inflammatory responses. Vicasinabin also promotes the recruitment of β-arrestin to the CB2R,

a key process in GPCR desensitization and signaling. Notably, Vicasinabin exhibits high

selectivity for CB2R over the cannabinoid receptor 1 (CB1R), which is responsible for the

psychoactive effects of cannabinoids, making psychotropic side effects highly unlikely.
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In Vitro Pharmacology
The in vitro pharmacological profile of Vicasinabin was characterized through a series of

binding and functional assays.

Binding Affinity
Radioligand binding assays were conducted to determine the affinity of Vicasinabin for human,

mouse, and rat CB2 receptors. These experiments demonstrated that Vicasinabin is a potent

CB2R agonist with a Ki value of 51.3 nM for the human receptor.

Parameter Species Receptor
Cell
Line/Tissue

Value (nM) Reference

Ki Human CB2R
Recombinant

(CHO)
83

Human CB2R
Endogenous

(U698M)
53

Human CB2R Endogenous 51.3

Mouse CB2R
Endogenous

(Spleen)
33

Functional Activity
Functional assays confirmed Vicasinabin as a full agonist at the CB2R. The EC50 value,

representing the concentration of Vicasinabin that elicits a half-maximal response, was

determined to be 2.8 nM.

Assay
Paramete
r

Species Receptor Cell Line
Value
(nM)

Referenc
e

Functional

Assay
EC50 Human CB2R

Recombina

nt
2.8

In Vivo Pharmacology
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The in vivo efficacy of Vicasinabin was evaluated in several rodent models of retinal disease.

Animal Models
Lipopolysaccharide (LPS)-Induced Uveitis: This model mimics acute ocular inflammation.

Streptozotocin (STZ)-Induced Diabetic Retinopathy: This model replicates many of the

pathological features of diabetic retinopathy.

Laser-Induced Choroidal Neovascularization (CNV): This model is used to study the growth

of new blood vessels in the choroid, a hallmark of wet age-related macular degeneration.

Efficacy
Orally administered Vicasinabin demonstrated significant efficacy in these models, reducing

retinal permeability, leukocyte adhesion, and lesion areas in laser-induced CNV with an ED50

of 0.32 mg/kg.

Animal Model Effect ED50 (mg/kg) Reference

Laser-Induced CNV Reduced lesion area 0.32

LPS-Induced Uveitis

Reduced retinal

permeability and

leukocyte adhesion

-

STZ-Induced Diabetic

Retinopathy

Reduced retinal

permeability and

leukocyte adhesion

-

Pharmacokinetics
Pharmacokinetic studies in rodents revealed that Vicasinabin has a favorable profile, with

systemic and ocular exposure following oral administration. The pharmacokinetic properties

supported the potential for once-daily dosing in humans. In the Phase II CANBERRA trial,

Vicasinabin demonstrated dose-dependent plasma exposure.

Clinical Trials
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Vicasinabin progressed to a Phase II clinical trial, CANBERRA (NCT04265261), to evaluate its

safety, tolerability, and efficacy in patients with moderately severe to severe nonproliferative

diabetic retinopathy.

CANBERRA Trial Design
The study was a randomized, double-masked, placebo-controlled trial where patients received

daily oral doses of 30 mg or 200 mg of Vicasinabin or a placebo for 36 weeks.

CANBERRA Phase II Trial Workflow

Enrollment
(n=139)

Randomization
(1:1:1)

Placebo Arm
(n=47)

Vicasinabin 30mg Arm
(n=48)

Vicasinabin 200mg Arm
(n=44)

36 Weeks Daily
Oral Dosing

12 Weeks
Follow-up

Primary Efficacy Endpoint:
≥2-step DRSS Improvement

at Week 36

Click to download full resolution via product page

CANBERRA Phase II Trial Workflow

Clinical Trial Outcomes
The primary efficacy endpoint, a ≥2-step improvement in the Diabetic Retinopathy Severity

Scale (DRSS) at week 36, was not met. The percentages of participants achieving this

endpoint were not statistically different between the Vicasinabin and placebo groups.

Vicasinabin was found to have a favorable safety and tolerability profile, with no significant

adverse events reported.

Experimental Protocols
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In Vitro Assays
Objective: To determine the binding affinity (Ki) of Vicasinabin for the CB2 receptor.

Methodology:

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells

recombinantly expressing the human CB2R, or from tissues endogenously expressing the

receptor (e.g., spleen), are prepared by homogenization and centrifugation.

Assay Setup: In a 96-well plate, incubate the receptor membranes with a fixed

concentration of a radiolabeled CB2R agonist (e.g., [3H]-CP55,940) and varying

concentrations of Vicasinabin.

Incubation: Incubate the plate to allow the binding to reach equilibrium.

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate

bound from free radioligand.

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound

radioligand.

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation

counter.

Data Analysis: Determine the IC50 value (concentration of Vicasinabin that inhibits 50%

of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value

using the Cheng-Prusoff equation.

Objective: To measure the effect of Vicasinabin on ERK phosphorylation.

Methodology:

Cell Culture: Seed Jurkat cells (endogenously expressing CB2R) in a 96-well plate.

Compound Treatment: Treat the cells with increasing concentrations of Vicasinabin.

Cell Lysis: Lyse the cells to release intracellular components.
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Assay Procedure: Transfer the lysate to a 384-well plate and perform the AlphaLISA assay

according to the manufacturer's protocol. This involves the addition of acceptor and donor

beads conjugated to antibodies specific for phosphorylated and total ERK.

Signal Detection: Read the plate on an AlphaLISA-compatible reader.

Data Analysis: Quantify the level of ERK phosphorylation relative to the total ERK.

Objective: To measure the recruitment of β-arrestin to the CB2R upon Vicasinabin binding.

Methodology:

Cell Line: Use a CHO-K1 cell line stably co-expressing the human CB2R fused to a

ProLink tag and β-arrestin fused to an Enzyme Acceptor tag.

Cell Plating: Seed the cells in a 384-well plate.

Compound Stimulation: Stimulate the cells with Vicasinabin.

Incubation: Incubate to allow for β-arrestin recruitment and enzyme fragment

complementation.

Signal Detection: Add the detection reagent and measure the chemiluminescent signal.

Data Analysis: The signal intensity is proportional to the extent of β-arrestin recruitment.

In Vivo Models
Objective: To evaluate the effect of Vicasinabin on retinal vascular permeability and

inflammation in a model of diabetic retinopathy.

Methodology:

Induction of Diabetes: Induce diabetes in rats via a single intraperitoneal injection of STZ.

Confirmation of Diabetes: Confirm hyperglycemia by measuring blood glucose levels.

Treatment: Administer Vicasinabin or vehicle orally on a daily basis.
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Assessment of Retinal Permeability: Measure the extravasation of fluorescently labeled

albumin into the retina.

Assessment of Leukocyte Adhesion: Quantify the number of leukocytes adhering to the

retinal vasculature using techniques like acridine orange leukocyte fluorography.

Data Analysis: Compare the outcomes in the Vicasinabin-treated group to the vehicle-

treated group.

Conclusion
Vicasinabin is a potent, selective, and orally bioavailable CB2R full agonist with a well-

characterized pharmacological profile. Preclinical studies demonstrated its potential as a

therapeutic agent for diabetic retinopathy by targeting inflammation and vascular permeability.

However, despite a favorable safety profile, it failed to demonstrate clinical efficacy in a Phase

II trial, leading to the discontinuation of its development. The comprehensive data gathered on

Vicasinabin, from its in vitro molecular interactions to its in vivo effects and clinical

performance, provide valuable insights for the future development of CB2R-targeting

therapeutics for ocular and inflammatory diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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